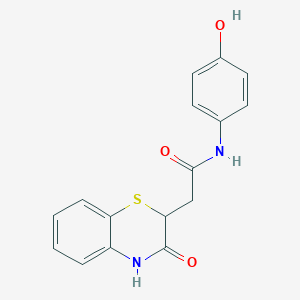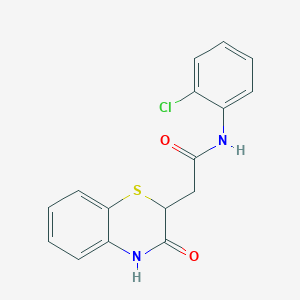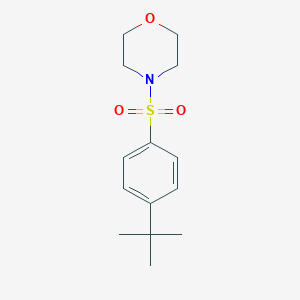![molecular formula C14H23NO3 B491311 Butyl[(2,3,4-triméthoxyphényl)méthyl]amine CAS No. 794551-45-4](/img/structure/B491311.png)
Butyl[(2,3,4-triméthoxyphényl)méthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by the presence of a butyl group attached to a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, and an amine group attached to the phenyl ring via a methylene bridge .
Applications De Recherche Scientifique
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for Butyl[(2,3,4-trimethoxyphenyl)methyl]amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the inhibition of protein function, resulting in various biological effects such as anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethoxybenzylamine: Similar structure but lacks the butyl group.
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine: Similar structure but with different methoxy group positions.
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a butyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3/h7-8,15H,5-6,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQMSOWOSOIIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)



![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
